Electron-Donating Strength via Tolman Electronic Parameter (TEP) Compared to Methyl and Isobutyl Analogs
The electron-donating ability of the triisopropyl-substituted proazaphosphatrane was measured by the Tolman Electronic Parameter (TEP) and compared directly to its methyl and isobutyl analogs. The A1 CO vibrational frequency in the corresponding Ni(L)(CO)3 complex is 2054.6 cm⁻¹, which is lower (indicating stronger net electron donation) than that of the methyl derivative by 2.4 cm⁻¹ [1].
| Evidence Dimension | Tolman Electronic Parameter (ν(CO) A1 mode in Ni(L)(CO)3) |
|---|---|
| Target Compound Data | 2054.6 cm⁻¹ for L = P(i-PrNCH2CH2)3N |
| Comparator Or Baseline | 2057.0 cm⁻¹ for L = P(MeNCH2CH2)3N; 2054.9 cm⁻¹ for L = P(i-BuNCH2CH2)3N; 2059.1 cm⁻¹ for L = P(BzNCH2CH2)3N. P(t-Bu)3 has a TEP of ~2056 cm⁻¹. |
| Quantified Difference | The triisopropyl derivative has a TEP value among the lowest measured for this class, signifying it is a stronger σ-donor than the standard trimethyl Verkade base (Δ 2.4 cm⁻¹) and comparable to P(t-Bu)3, one of the most donating monophosphines measured by Tolman. |
| Conditions | FT-IR spectroscopy of Ni(L)(CO)₃ complexes at room temperature in dichloromethane. |
Why This Matters
For procurement, selecting P(i-PrNCH2CH2)3N over the methyl analog provides a measurable enhancement in ligand electron density at the metal center, which can be decisive for facilitating oxidative addition steps in catalytic cycles.
- [1] Thammavongsy, Z.; Kha, I. M.; Ziller, J. W.; Yang, J. Y. Electronic and steric Tolman parameters for proazaphosphatranes, the superbase core of the tri(pyridylmethyl)azaphosphatrane (TPAP) ligand. Dalton Trans. 2016, 45 (24), 9853–9859. DOI: 10.1039/c6dt00326e. View Source
